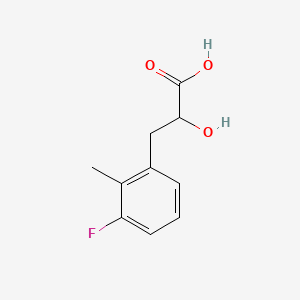
2-(1-Naphthyl)ethyl boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(Naphthalen-1-yl)ethyl]boronic acid: is an organic compound that belongs to the class of boronic acids It features a naphthalene ring attached to an ethyl group, which is further connected to a boronic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [2-(naphthalen-1-yl)ethyl]boronic acid typically involves the reaction of naphthalene derivatives with boron-containing reagents. One common method is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of an aryl halide with a boronic acid or boronate ester . The reaction conditions usually include a base, such as potassium carbonate, and a solvent like toluene or ethanol, under an inert atmosphere.
Industrial Production Methods: Industrial production of [2-(naphthalen-1-yl)ethyl]boronic acid may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The process would typically be carried out in batch reactors with precise control over temperature, pressure, and reagent concentrations to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions: [2-(Naphthalen-1-yl)ethyl]boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to the corresponding borane.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or sodium perborate under mild conditions.
Reduction: Reagents such as lithium aluminum hydride or diborane.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Biaryl compounds or other carbon-carbon coupled products.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, [2-(naphthalen-1-yl)ethyl]boronic acid is used as a building block for the construction of complex molecules through cross-coupling reactions . It is particularly valuable in the synthesis of polycyclic aromatic hydrocarbons and other advanced materials.
Biology and Medicine: Boronic acids are known to inhibit serine proteases and other enzymes, making them useful in the design of enzyme inhibitors .
Industry: In the industrial sector, [2-(naphthalen-1-yl)ethyl]boronic acid can be used in the production of polymers and advanced materials with specific electronic or optical properties .
Mécanisme D'action
The mechanism of action of [2-(naphthalen-1-yl)ethyl]boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in enzyme inhibition, where the boronic acid moiety interacts with the active site of enzymes, blocking their activity . The molecular targets and pathways involved include serine proteases and other enzymes that contain nucleophilic residues in their active sites.
Comparaison Avec Des Composés Similaires
- Naphthalene-1-boronic acid
- Naphthalene-2-boronic acid
- Phenylboronic acid
- 4-Biphenylboronic acid
Comparison: Compared to other boronic acids, [2-(naphthalen-1-yl)ethyl]boronic acid offers unique reactivity due to the presence of the naphthalene ring, which can participate in π-π interactions and other non-covalent interactions. This makes it particularly useful in the synthesis of polycyclic aromatic compounds and materials with specific electronic properties .
Propriétés
Formule moléculaire |
C12H13BO2 |
|---|---|
Poids moléculaire |
200.04 g/mol |
Nom IUPAC |
2-naphthalen-1-ylethylboronic acid |
InChI |
InChI=1S/C12H13BO2/c14-13(15)9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7,14-15H,8-9H2 |
Clé InChI |
NLOFGAWFSZSJFG-UHFFFAOYSA-N |
SMILES canonique |
B(CCC1=CC=CC2=CC=CC=C21)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-(6-(Aminomethyl)-2-oxobenzo[cd]indol-1(2H)-yl)piperidine-2,6-dione](/img/structure/B13474791.png)


![rel-(1R,5R)-1-(Trifluoromethyl)-6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide](/img/structure/B13474809.png)


![4-(2-Azaspiro[3.3]heptan-6-yl)morpholine;dihydrochloride](/img/structure/B13474819.png)


